4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide -

4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

Catalog Number: EVT-4343040
CAS Number:
Molecular Formula: C26H29N3O6S2
Molecular Weight: 543.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

  • Compound Description: (S)-17b is a potent, selective inhibitor of class I histone deacetylases (HDACs) with demonstrated in vitro and in vivo anticancer activity. It exhibits strong inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1) []. (S)-17b effectively induces G1 cell cycle arrest and apoptosis, showing promising antitumor activity in mouse models [].
  • Relevance: While sharing the benzamide core structure with 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, (S)-17b is distinguished by the presence of a pyridazinone scaffold and a fluorophenyl group, contributing to its specific HDAC inhibitory activity.

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, effectively targeting both wild-type BCR-ABL and the imatinib-resistant T315I mutant, crucial for treating chronic myeloid leukemia (CML) []. AKE-72 demonstrates impressive anti-leukemic activity against the K-562 cell line and inhibits Ba/F3 cell proliferation expressing native or mutant BCR-ABL [].

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

  • Compound Description: ZINC18057104 exhibits antimicrobial activity, particularly against Escherichia coli, including quinolone-resistant strains []. This compound targets E. coli DNA gyrase, a validated target for quinolone antibiotics [].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib freebase)

  • Relevance: Both Imatinib and 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide share the core benzamide structure. Notably, both incorporate a piperazine ring, although with different substitution patterns and positions within the molecule.

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate (Imanitib mesylate)

  • Compound Description: Imanitib mesylate, marketed as Gleevec, is a crucial medication for treating various cancers, especially chronic myeloid leukemia. It functions as a tyrosine kinase inhibitor, specifically targeting the BCR-ABL protein [, , , , ].

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

  • Compound Description: This series of sulfonamide derivatives exhibits significant inhibitory activity against jack bean urease, an enzyme implicated in various pathological conditions. In silico studies suggest these compounds bind to the enzyme's active site [].
  • Relevance: This series shares the sulfonamide functional group with 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. Both feature a substituted phenyl ring linked to the sulfonamide group, highlighting a common structural motif within medicinal chemistry.

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamide (Parent Molecule for Sulfonamides)

  • Compound Description: This parent molecule serves as a crucial starting material for synthesizing a series of sulfonamide derivatives investigated for their jack bean urease inhibitory activity and antioxidant properties []. These derivatives demonstrate promising inhibitory activity against the enzyme, suggesting potential therapeutic applications [].
  • Relevance: This parent molecule shares the N-(4-substituted amino-sulfonyl)phenyl framework with 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. This shared framework highlights a key structural feature within the sulfonamide class of compounds.

10. N-(4-substituted amino-sulfonyl) ⁃phenyl⁃ketopinamides* Compound Description: This group of compounds demonstrates fungicidal and herbicidal activities, with varying potencies depending on the specific substituents []. Notably, compound 5c (R = 4⁃methyl⁃ pyrimidin⁃2⁃yl) exhibits a 90.4% inhibition rate against Alternaria solani, a prominent plant pathogen, at a concentration of 50 μg/mL []. * Relevance: These molecules belong to the same sulfonamide category as 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, sharing the N-(4-substituted amino-sulfonyl)phenyl framework. This commonality emphasizes the importance of this specific structure in conferring diverse biological activities.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: ZENECA ZD3523 is a potent and selective leukotriene receptor antagonist with promising activity in treating asthma and other inflammatory diseases. It exhibits high affinity for LTD4 receptors and effectively inhibits LTD4-induced bronchoconstriction in animal models [].
  • Relevance: ZENECA ZD3523 and 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide both belong to the benzamide compound family, highlighting a shared structural motif.

12. 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one* Compound Description: This compound exhibits dual inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), indicating potential as an anti-cancer agent, particularly for non-small cell lung cancer (NSCLC) [].* Relevance: While structurally distinct from 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, both compounds showcase the use of a piperidine ring system in medicinal chemistry, suggesting a potential common strategy in drug design for targeting specific biological pathways.

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

  • Relevance: This compound, like 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, includes a sulfonamide functional group, specifically a phenylsulfonyl moiety. This shared structural element suggests a potential common pharmacophore.

N!{(7!METHOXY!2!(4!METHOXYPHENYL)!1!BENZOFURAN !5!YL)METHYL}CYCLOPENTANAMINE

  • Compound Description: This compound, synthesized via a multi-step process involving a Wittig reaction, features a benzofuran core structure. Benzofurans are prevalent in various natural products and pharmaceuticals, suggesting potential biological activity [].
  • Relevance: While this compound differs significantly from 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in its overall structure, both highlight the use of methoxyphenyl substituents. This shared structural motif suggests a potential role in influencing physicochemical properties or interacting with biological targets.

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

  • Compound Description: SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor, demonstrating promising activity in treating pain and inflammation [].
  • Relevance: SSR240612 and 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide share the use of a piperidine ring system, albeit with different substitution patterns.

16. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)* Compound Description: CPPHA is a positive allosteric modulator of group 1 metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5 []. * Relevance: CPPHA, similar to 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, possesses a benzamide core structure, highlighting its presence in diverse chemical entities with distinct biological activities.

  • Compound Description: TMI-1 acts as a dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteinases (MMPs), indicating potential for treating rheumatoid arthritis by reducing TNF production and joint destruction [].

18. Substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide* Compound Description: This group of compounds displays anticancer properties and was synthesized by incorporating the pharmacophores of tetrahydropyridine and benzimidazole []. * Relevance: These molecules, like 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, belong to the benzamide compound family, underscoring the significance of this structure in developing anticancer agents.

19. 2-chloro-5- [3,6-dihydro-3-methyl-2,6-dioxo-4- (trifluoromethyl)-1-(2H) - pyrimidinyl] -4-fluoro -n - [[methyl - (1-methylethyl) amino] sulfonyl] benzamide* Compound Description: This compound is a phenyluracil derivative that exists in both crystalline and hydrated forms. These forms have potential applications in crop protection formulations [, ].* Relevance: This compound, like 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, includes a sulfonamide group, emphasizing the versatility of this functional group in diverse chemical entities.

  • Compound Description: Identified as an impurity during the synthesis of the antibacterial drug sulfamethizole, this compound highlights the potential for undesired side reactions during drug manufacturing processes. Its formation arises from the reaction of unreacted sulfonyl chloride with sulfamethizole [].
  • Relevance: This compound, similar to 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, possesses a sulfonamide functional group, indicating its presence as a common structural element in pharmaceutical compounds.

21. 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)* Compound Description: VNO is an oxidative impurity identified during the degradation of Venetoclax, a Bcl-2 inhibitor used in treating blood cancers []. * Relevance: Both VNO and 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide contain a piperazine ring, although with different substitution patterns, suggesting a commonly utilized structure in pharmaceutical development.

22. 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)* Compound Description: VHA is another oxidative impurity formed from the Meisenheimer rearrangement of VNO, highlighting the potential for complex degradation pathways during drug storage or metabolism []. * Relevance: VHA, similar to 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, includes a sulfonamide functional group and a piperazine ring, emphasizing their prevalence in pharmaceutical compounds.

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

  • Compound Description: This compound is a potent and selective covalent inhibitor of JNK3, a protein kinase involved in cellular stress responses and various diseases []. It features a photolabile protecting group, allowing for light-controlled JNK3 inhibition in live cells [].
  • Relevance: Compound 13, similar to 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, possesses a benzamide core structure, indicating its presence in molecules with distinct biological activities.

This list presents a diverse set of compounds structurally related to 4-[amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, showcasing the broad applicability of specific chemical moieties and frameworks in designing molecules with varied biological activities. Understanding these relationships is crucial for medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutics.

Properties

Product Name

4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide

IUPAC Name

4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

Molecular Formula

C26H29N3O6S2

Molecular Weight

543.7 g/mol

InChI

InChI=1S/C26H29N3O6S2/c1-28(36(31,32)24-16-12-23(35-2)13-17-24)22-10-6-20(7-11-22)26(30)27-21-8-14-25(15-9-21)37(33,34)29-18-4-3-5-19-29/h6-17H,3-5,18-19H2,1-2H3,(H,27,30)

InChI Key

BJYQXBSBJARXOS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.